molecular formula C7H16IN3 B1394410 4-Methylpiperidine-1-carboximidamide hydroiodide CAS No. 1216532-69-2

4-Methylpiperidine-1-carboximidamide hydroiodide

Cat. No. B1394410
CAS RN: 1216532-69-2
M. Wt: 269.13 g/mol
InChI Key: YBRPWKZFBNMQND-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C7H15N3.HI . It has a molecular weight of 269.127 g/mol . It is extensively used in research and development.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.127 g/mol .

Scientific Research Applications

Hydrogen Bonding Studies

4-Methylpiperidine derivatives have been studied for their unique hydrogen bonding properties. For example, 4-Hydroxypiperidinium iodide shows unusual crystal packing involving four-centre hydrogen bonds. This characteristic is crucial in understanding molecular interactions and crystal engineering (Freytag & Jones, 1999).

Antimicrobial Activity

2-Amino-4-Methylthiazole analogs, incorporating a hydrazine-1-carboximidamide motif, have shown significant antimicrobial activity against various bacterial and fungal infections. These compounds, including thiazole-carboximidamide derivatives, exhibit rapid bactericidal activity and low toxicity to mammalian cells, indicating their potential as antimicrobial agents (Omar et al., 2020).

Copper Recovery from Chloride Solutions

Studies on hydrophobic N'-alkyloxypyridinecarboximidamides show their effectiveness in extracting copper(II) from chloride solutions. This research is significant for the field of metal recovery and purification technology (Wojciechowska et al., 2017).

Improving Polymer Nanocomposites

Research on methylpiperidine-functionalized graphene oxide has demonstrated its efficacy as a catalyst for polyimide nanocomposites. This functionalization leads to enhanced oxygen barrier properties and thermal stability, making it valuable for materials science applications (Jin et al., 2019).

NMR Study of Piperidine Betaine Derivatives

4-Hydroxy-1-methylpiperidine betaine derivatives have been analyzed using NMR spectroscopy to understand their molecular structure and conformations. Such studies are crucial in drug design and molecular modeling (Dega-Szafran et al., 2006).

Aromatic Oligomers in Aqueous Solution

Research into aromatic oligomers, including those incorporating elements similar to 4-Methylpiperidine, has led to the discovery of hetero duplexes in aqueous solutions. This work is groundbreaking in the field of organic chemistry and molecular assembly (Gabriel & Iverson, 2002).

Environmental Applications

4-Methylpiperidine has been studied for its use in environmentally friendly protocols, such as in the synthesis of peptides with reduced pollution potential (Rodríguez et al., 2019).

Clathrate Hydrate Formers

Studies on various methylpiperidine isomers have revealed their potential as sH clathrate hydrate formers, with applications in energy-efficient technologies (Shin et al., 2011).

properties

IUPAC Name

4-methylpiperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.HI/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRPWKZFBNMQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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